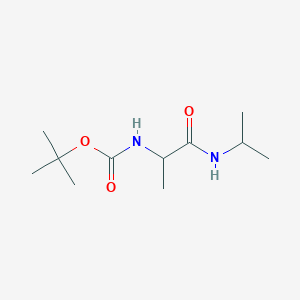
N-Hydroxythiophene-2-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxythiophene-2-carboximidamide is a useful research compound. Its molecular formula is C5H6N2OS and its molecular weight is 142.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
N-Hydroxythiophene-2-carboximidamide primarily targets Indoleamine 2,3-dioxygenase-1 (IDO1) . IDO1 is a potential target for the next generation of cancer immunotherapies .
Mode of Action
The compound interacts with IDO1, inhibiting its function . The inhibition of IDO1 by this compound is significant, with in vivo target inhibition on IDO1 demonstrated in a human SK-OV-3 ovarian xenograft tumor mouse model .
Pharmacokinetics
Structural modifications were made to improve the cellular activity and pharmacokinetic properties of the synthesized compounds .
Result of Action
The result of this compound’s action is the significant inhibition of IDO1 in vivo . This inhibition can potentially modulate the immune response and affect the growth and proliferation of certain types of cancer cells.
生化学分析
Biochemical Properties
N-Hydroxythiophene-2-carboximidamide plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as oxidoreductases and transferases, influencing their activity. The compound’s ability to form hydrogen bonds and its structural similarity to natural substrates allow it to act as an inhibitor or activator in enzymatic reactions. For instance, this compound can inhibit certain proteases by binding to their active sites, thereby modulating protein degradation pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and cellular metabolism. For example, in cancer cells, this compound has been found to induce apoptosis by activating caspases and downregulating anti-apoptotic proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex. Additionally, this compound can influence gene expression by interacting with transcription factors and modifying their activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At high doses, it can become toxic, leading to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of various metabolites, influencing pathways such as glycolysis and the tricarboxylic acid cycle. The compound’s interactions with metabolic enzymes can lead to changes in energy production and cellular respiration .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into mitochondria, where it can exert its effects on mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. In mitochondria, for instance, this compound can influence oxidative phosphorylation and reactive oxygen species production .
特性
CAS番号 |
1164246-20-1 |
|---|---|
分子式 |
C5H6N2OS |
分子量 |
142.18 g/mol |
IUPAC名 |
N'-hydroxythiophene-2-carboximidamide |
InChI |
InChI=1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) |
InChIキー |
NKMNPRXPUZINOM-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=NO)N |
異性体SMILES |
C1=CSC(=C1)/C(=N\O)/N |
正規SMILES |
C1=CSC(=C1)C(=NO)N |
ピクトグラム |
Corrosive; Acute Toxic; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1r,4r)-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B3086673.png)
![6,8-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B3086678.png)










![2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B3086769.png)

